

Introduction: The Significance of 5-Bromo-2-naphthalenol

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Compound of Interest

Compound Name: 5-Bromonaphthalen-2-ol

Cat. No.: B048030

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5-Bromo-2-naphthalenol is a disubstituted naphthalene derivative featuring a hydroxyl group and a bromine atom on its aromatic core. While seemingly a simple molecule, its structural arrangement makes it a valuable and versatile building block in advanced organic synthesis.^[1] The precise placement of the bromo and hydroxyl functionalities allows for regioselective reactions, a critical challenge when dealing with multi-substituted naphthalenes.^[1]

This guide provides a comprehensive exploration of the core physical properties of 5-bromo-2-naphthalenol. Understanding these characteristics is paramount for its effective use, from designing synthetic routes and purification strategies to ensuring safe handling and predicting its behavior in complex biological systems. For professionals in drug discovery, such foundational compounds are the starting point for constructing more complex molecules with potential therapeutic activities.^{[2][3]} The insights herein are curated to provide not just data, but the scientific context behind the numbers and spectra, empowering researchers to leverage this compound to its full potential.

Core Physicochemical Identifiers

A consistent and accurate identification of a chemical compound is the bedrock of reproducible science. The fundamental properties of 5-bromo-2-naphthalenol are summarized below.

Property	Data	Source(s)
Molecular Formula	C ₁₀ H ₇ BrO	[4][5][6]
Molecular Weight	223.07 g/mol	[4][5][6]
CAS Number	116632-05-4	[4][5][7]
Appearance	Off-white to beige powder/crystalline solid	[8]
Canonical SMILES	<chem>C1=CC2=C(C=CC(=C2)O)C(=C1)Br</chem>	[9]
InChIKey	BZCYULYTYLSGBX-UHFFFAOYSA-N	[7][9]

Table 1: Core Identifiers for 5-Bromo-2-naphthalenol.

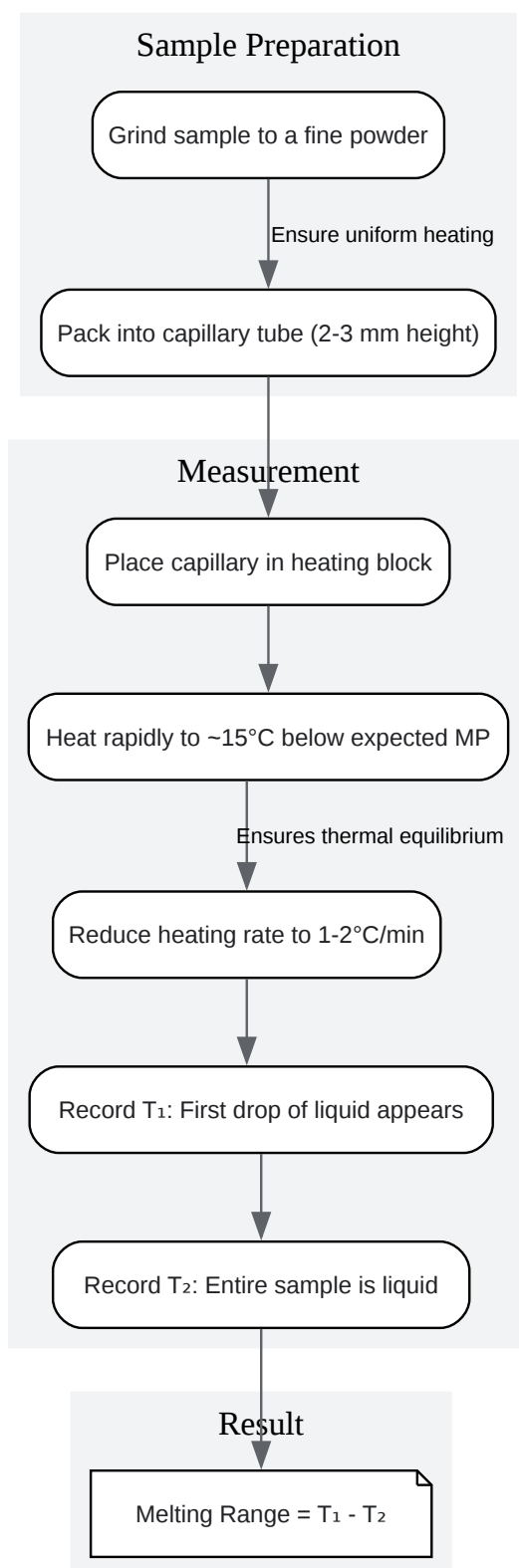
Thermal Properties: Melting and Boiling Points

The thermal behavior of a solid organic compound is a primary indicator of its purity and stability.

Melting Point

The melting point of 5-bromo-2-naphthalenol has been reported within the range of 122-124 °C.[8] It is crucial to note that other isomers, such as 6-bromo-2-naphthol, exhibit similar melting points, underscoring the necessity of complementary analytical techniques for unambiguous identification.[8][10] A sharp, well-defined melting range is a strong indicator of high sample purity. Conversely, a broad or depressed melting range suggests the presence of impurities, which disrupt the crystal lattice of the solid.

The determination of a melting point is a fundamental procedure for assessing the purity of a crystalline solid.



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Caption: Workflow for Melting Point Determination.

Boiling Point

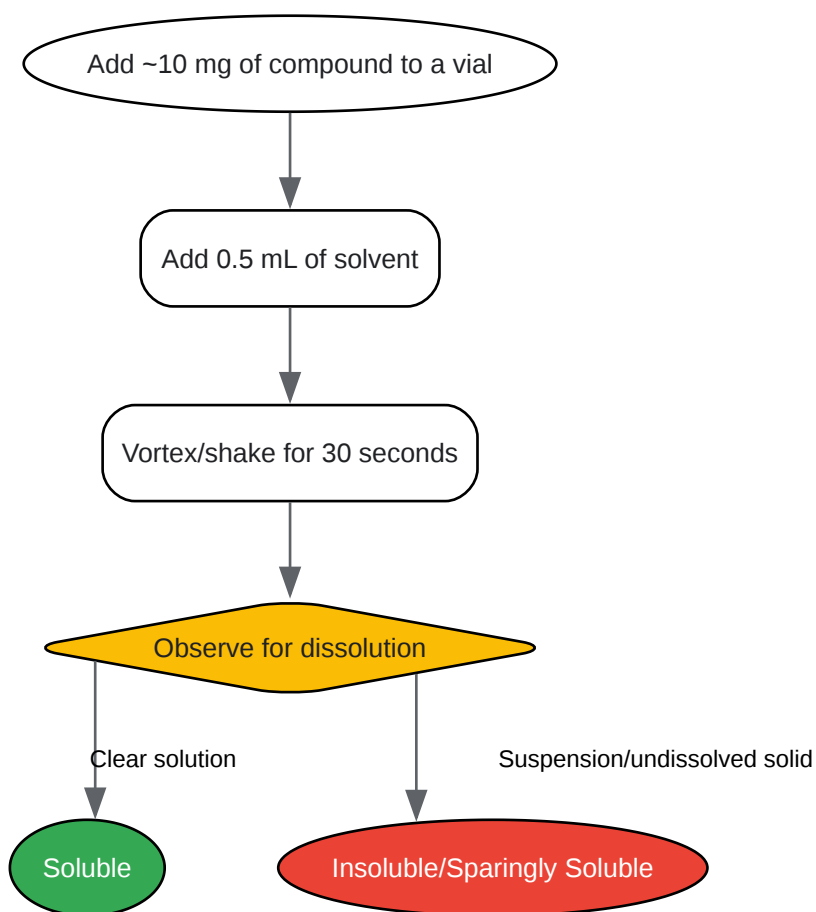
The boiling point for the related isomer 6-bromo-2-naphthol is reported as 353.80 °C, with other sources providing a rough estimate of 130°C.[8][10] For non-volatile solids like 5-bromo-2-naphthalenol, the boiling point is often of less practical importance than the melting point and is typically determined under vacuum to prevent thermal decomposition at atmospheric pressure.

Solubility Profile

The solubility of 5-bromo-2-naphthalenol is dictated by the interplay between its polar hydroxyl group and its large, nonpolar bromonaphthalene ring system.

- Soluble in: Chloroform, Methanol, Ethanol, Acetone.[8][11]
- Sparingly Soluble in: Water.[11]

This profile is consistent with the "like dissolves like" principle. The polar hydroxyl group can form hydrogen bonds with polar protic solvents (like methanol) and interact with polar aprotic solvents (like acetone). The large, hydrophobic naphthalene core dominates the molecule's character, leading to good solubility in organic solvents and poor solubility in water. This differential solubility is fundamental to its purification, often by recrystallization from a suitable solvent system like ethanol or a benzene/petroleum ether mixture.[8]



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Caption: Workflow for Qualitative Solubility Testing.

Spectroscopic Properties: The Molecular Fingerprint

Spectroscopic analysis provides an unambiguous structural confirmation of 5-bromo-2-naphthalenol, with each technique offering a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of atomic nuclei (^1H and ^{13}C).

- ^1H NMR: The proton NMR spectrum is highly diagnostic. For 5-bromo-2-naphthalenol, one would expect to see:

- Aromatic Protons (6H): A series of complex multiplets in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling constants are influenced by the electron-donating effect of the -OH group and the electron-withdrawing/anisotropic effects of the -Br atom. Protons adjacent to the bromine atom will be shifted downfield.
- Hydroxyl Proton (1H): A broad singlet whose chemical shift is highly dependent on solvent, concentration, and temperature. In a non-hydrogen-bonding solvent like CDCl_3 , it might appear around δ 5-6 ppm. In DMSO-d_6 , it would be shifted further downfield.[\[12\]](#)
- ^{13}C NMR: The molecule has 10 carbon atoms, all of which are in unique chemical environments, thus 10 distinct signals are expected in the ^{13}C NMR spectrum.
 - Aromatic Carbons: Signals would appear in the typical aromatic region of δ 110-155 ppm.
 - C-OH Carbon: The carbon atom bonded to the hydroxyl group (C2) would be shifted significantly downfield (e.g., ~150-155 ppm).
 - C-Br Carbon: The carbon atom bonded to the bromine (C5) would be shifted upfield relative to other aromatic carbons due to the "heavy atom effect," likely appearing around δ 115-120 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. Data from the closely related 6-bromo-2-naphthol provides an excellent reference.[\[6\]](#)

- O-H Stretch: A strong, broad band around $3200\text{-}3600\text{ cm}^{-1}$, characteristic of the hydroxyl group's hydrogen bonding.
- C-H Aromatic Stretch: Sharp peaks appearing just above 3000 cm^{-1} .
- C=C Aromatic Stretch: Multiple sharp bands in the $1450\text{-}1600\text{ cm}^{-1}$ region, which are characteristic of the naphthalene ring system.
- C-O Stretch: A strong band in the $1200\text{-}1260\text{ cm}^{-1}$ region.
- C-Br Stretch: A weaker band in the fingerprint region, typically around $500\text{-}650\text{ cm}^{-1}$.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. As a naphthalene derivative, 5-bromo-2-naphthalenol possesses an extended π -conjugated system. This leads to strong absorption in the ultraviolet region due to $\pi \rightarrow \pi^*$ transitions. Based on data for 2-naphthol, one can expect strong absorption maxima (λ_{max}) in the range of 220-340 nm.^[13] The exact wavelengths and molar absorptivities will be influenced by the bromo- and hydroxyl- substituents and the solvent used.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the exact molecular weight and elemental composition.

- **Molecular Ion Peak (M^+):** The key feature for a bromine-containing compound is the isotopic pattern. Bromine has two major isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 natural abundance. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one at m/z 222 (for $\text{C}_{10}\text{H}_7^{79}\text{BrO}$) and another at m/z 224 (for $\text{C}_{10}\text{H}_7^{81}\text{BrO}$). This characteristic M^+ , $M+2$ pattern is a definitive indicator of the presence of a single bromine atom. Electron ionization mass spectra for the isomeric 6-bromo-2-naphthol confirm this pattern.^[14]

Safety and Handling

While specific toxicity data for 5-bromo-2-naphthalenol is limited, data from the closely related and commercially available 6-bromo-2-naphthol provides essential guidance.^[15]

- **Hazard Classification:** Classified as a skin, eye, and respiratory irritant.^[15]
- **GHS Precautionary Statements:**
 - **Prevention:** Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Use only in a well-ventilated area.^{[15][16]}
 - **Response:** If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove person to fresh air.^{[15][16]}

- Storage: Store in a well-ventilated place. Keep container tightly closed and store locked up.[\[15\]](#)[\[16\]](#)

Personal Protective Equipment (PPE): Always handle this compound in a chemical fume hood. Wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves.[\[16\]](#)

Applications in Research and Drug Development

5-Bromo-2-naphthalenol is primarily a synthetic intermediate. Its value lies in the orthogonal reactivity of its functional groups.

- Cross-Coupling Reactions: The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 5-position.[\[2\]](#)
- Modification of the Hydroxyl Group: The hydroxyl group can be easily converted into other functionalities, such as ethers or esters, or used to direct further electrophilic aromatic substitution.
- Scaffold for Complex Molecules: This dual functionality makes it an ideal starting material for multi-step syntheses of complex molecular architectures, which is a common strategy in the development of new pharmaceutical agents and functional materials like dyes.[\[11\]](#)

By providing two distinct points for chemical modification, 5-bromo-2-naphthalenol offers chemists a reliable platform for building molecular diversity and exploring structure-activity relationships in drug discovery programs.

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